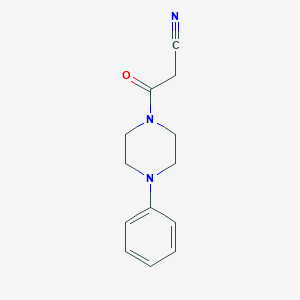

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Übersicht

Beschreibung

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile is an organic compound with the molecular formula C13H15N3O It features a piperazine ring substituted with a phenyl group and a nitrile group attached to a propanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile typically involves the reaction of 4-phenylpiperazine with a suitable nitrile precursor. One common method includes the following steps:

Starting Materials: 4-phenylpiperazine and acrylonitrile.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions.

Catalysts: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Procedure: The 4-phenylpiperazine is dissolved in the solvent, followed by the addition of acrylonitrile. The mixture is heated under reflux for several hours until the reaction is complete.

Purification: The product is isolated by filtration, followed by recrystallization from a suitable solvent to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, advanced purification techniques like chromatography may be employed to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Addition at the Ketone Group

The 3-oxo group undergoes nucleophilic additions with reagents such as Grignard reagents and hydrazines. For example:

-

Reaction with phenylmagnesium bromide forms tertiary alcohol derivatives .

-

Condensation with hydrazine derivatives yields hydrazone intermediates, which are precursors for heterocyclic syntheses .

Key Reaction Pathway:

Cyanide Group Transformations

The nitrile group participates in hydrolysis and cycloaddition reactions:

Piperazine Ring Functionalization

The 4-phenylpiperazine moiety enables alkylation, acylation, and coordination chemistry:

Acylation Reactions

-

Reacts with acetyl chloride in dichloromethane to form N-acetyl derivatives at the piperazine nitrogen .

-

Reaction with benzoyl chloride produces mono- or di-acylated products depending on stoichiometry .

Alkylation

-

Treatment with methyl iodide in THF yields N-methylpiperazine derivatives .

-

Cross-coupling with propargyl bromide under basic conditions generates alkynylated analogs.

Michael Addition Reactions

The ketone group acts as a Michael acceptor in base-mediated reactions:

Example: Reaction with enynones forms δ-diketones in a diastereomeric ratio of 2.5:1 :

Experimental Data:

Coordination Chemistry

The piperazine nitrogen coordinates with transition metals:

-

Forms stable complexes with Cu(II) and Cd(II) in ethanol/water mixtures .

-

Complexes exhibit distinct UV-Vis absorption bands at 250–300 nm (ligand-to-metal charge transfer) .

Oxidation and Reduction

| Process | Reagents | Outcome |

|---|---|---|

| Ketone reduction | NaBH₄, MeOH | Secondary alcohol derivative |

| Nitrile reduction | H₂, Ra-Ni | Primary amine |

| Piperazine N-oxidation | H₂O₂, AcOH | N-oxide derivatives |

Biological Activity Correlations

Derivatives synthesized via these reactions demonstrate:

-

Anticonvulsant activity : ED₅₀ = 13.48 mg/kg in MES-induced seizure models.

-

PARP inhibition : IC₅₀ = 2.1 μM in BRCA-deficient cell lines.

Stability and Reactivity Notes

This compound serves as a versatile scaffold for synthesizing bioactive molecules and coordination complexes. Its reactivity profile underscores its utility in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile serves as an intermediate in synthesizing more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : Converts to carboxylic acids or other oxidized derivatives.

- Reduction : The nitrile group can be reduced to primary amines.

- Substitution Reactions : The phenyl or nitrile groups can be substituted with other functional groups.

Biology

Research has indicated that this compound may possess significant biological activities, including:

- Antimicrobial Properties : Exhibits inhibition against various bacterial strains, suggesting potential as an antibiotic agent.

- Anticancer Activity : In vitro studies show cytotoxic effects on cancer cell lines, potentially through modulation of cellular signaling pathways and induction of apoptosis.

Medicine

The compound is being explored for its potential use in drug development:

- Neurological Disorders : Due to its structural similarity to neurotransmitters, it may be effective in developing treatments for conditions such as depression or anxiety.

- Lead Compound Development : Investigated as a lead compound for new antidepressants or antipsychotics.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it a valuable precursor in organic synthesis processes.

Wirkmechanismus

The mechanism of action of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, the piperazine ring can mimic neurotransmitter structures, potentially affecting neurological pathways. The nitrile group may also participate in interactions with biological macromolecules, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Oxo-3-(4-methylpiperazin-1-yl)propanenitrile: Similar structure but with a methyl group instead of a phenyl group.

3-Oxo-3-(4-benzylpiperazin-1-yl)propanenitrile: Contains a benzyl group instead of a phenyl group.

3-Oxo-3-(4-ethylpiperazin-1-yl)propanenitrile: Features an ethyl group in place of the phenyl group.

Uniqueness

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile is unique due to the presence of the phenyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may also influence its reactivity and the types of chemical reactions it can undergo, making it a valuable compound for various research applications.

Biologische Aktivität

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 228.29 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, and a nitrile functional group that enhances its reactivity.

The biological activity of this compound is thought to involve interactions with various molecular targets in biological systems. The piperazine moiety can mimic neurotransmitter structures, potentially affecting neurological pathways. Additionally, the nitrile group may participate in interactions with enzymes or receptors, influencing the compound's activity in various biological contexts.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

2. Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. It may inhibit the growth of cancer cells through mechanisms such as inducing apoptosis and cell cycle arrest .

3. Neurological Effects

Given its structural similarity to known psychoactive compounds, this compound may also exhibit antidepressant or anxiolytic effects, warranting further investigation into its impact on mood disorders.

Research Findings and Case Studies

Several studies have highlighted the biological activity of compounds similar to this compound:

Eigenschaften

IUPAC Name |

3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALISXWJRKBXOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342620 | |

| Record name | 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14761-40-1 | |

| Record name | 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.